molecular formula C19H13ClN2O3S B11398668 N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11398668
M. Wt: 384.8 g/mol
InChI Key: OWSZDQPNDUYOQJ-UHFFFAOYSA-N
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Description

N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a benzothiazole ring fused with a chromene structure. This compound is of interest due to its potential pharmacological properties and its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Chromene Synthesis: The chromene structure is formed by the cyclization of salicylaldehyde derivatives with appropriate reagents.

    Coupling Reaction: The final step involves coupling the benzothiazole and chromene structures through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
  • N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
  • 2-chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combined benzothiazole and chromene structures, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H13ClN2O3S

Molecular Weight

384.8 g/mol

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C19H13ClN2O3S/c1-9-5-12-14(23)8-16(25-15(12)6-10(9)2)18(24)22-19-21-13-4-3-11(20)7-17(13)26-19/h3-8H,1-2H3,(H,21,22,24)

InChI Key

OWSZDQPNDUYOQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl

Origin of Product

United States

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